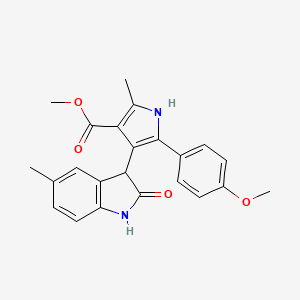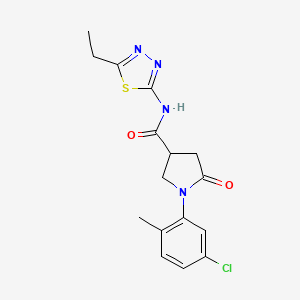![molecular formula C17H22N2O3 B11155486 N-[3-(1H-indol-3-yl)propanoyl]norleucine](/img/structure/B11155486.png)
N-[3-(1H-indol-3-yl)propanoyl]norleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-indol-3-yl)propanoyl]norleucine is a compound that features an indole moiety linked to a norleucine residue via a propanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-indol-3-yl)propanoyl]norleucine typically involves the coupling of 3-(1H-indol-3-yl)propanoic acid with norleucine. This can be achieved through amide bond formation using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the desired product. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed to streamline the process .
化学反応の分析
Types of Reactions
N-[3-(1H-indol-3-yl)propanoyl]norleucine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the propanoyl linkage can be reduced to form alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the propanoyl group.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
N-[3-(1H-indol-3-yl)propanoyl]norleucine has several applications in scientific research:
作用機序
The mechanism of action of N-[3-(1H-indol-3-yl)propanoyl]norleucine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
類似化合物との比較
Similar Compounds
3-(1H-indol-3-yl)propanoic acid: A structurally similar compound with a carboxylic acid group instead of the amide linkage.
N-[3-(1H-indol-3-yl)propanoyl]isoleucine: Another analog with isoleucine instead of norleucine.
3-(1H-indol-1-yl)propan-1-amine: A related compound with an amine group instead of the amide linkage.
Uniqueness
N-[3-(1H-indol-3-yl)propanoyl]norleucine is unique due to its specific combination of the indole moiety and norleucine residue, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C17H22N2O3 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC名 |
2-[3-(1H-indol-3-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H22N2O3/c1-2-3-7-15(17(21)22)19-16(20)10-9-12-11-18-14-8-5-4-6-13(12)14/h4-6,8,11,15,18H,2-3,7,9-10H2,1H3,(H,19,20)(H,21,22) |
InChIキー |
FAKSLANWEKLGIV-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)O)NC(=O)CCC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11155416.png)
![2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide](/img/structure/B11155424.png)
![4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11155447.png)
![7,9,9-Trimethylbenzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B11155450.png)
![3-(4-bromophenyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11155455.png)

![6-benzyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11155468.png)

![4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11155472.png)
![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine](/img/structure/B11155473.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11155475.png)
![methyl {[5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11155478.png)
![ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11155485.png)
